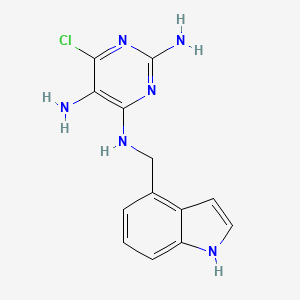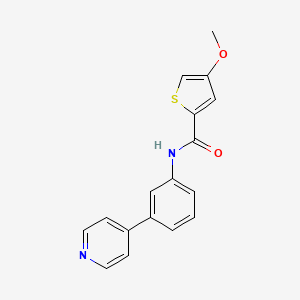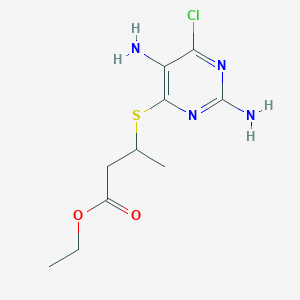![molecular formula C14H15ClN6 B7433770 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine, also known as CEP-701, is a small molecule inhibitor that targets the tyrosine kinase receptor FLT3. FLT3 is a receptor that is commonly mutated in acute myeloid leukemia (AML) patients, and CEP-701 has been studied as a potential treatment for this disease.
Mécanisme D'action
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine works by inhibiting the activity of FLT3, which is a receptor that is commonly mutated in AML patients. FLT3 mutations lead to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting FLT3, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine blocks these signaling pathways and induces apoptosis in AML cells.
Biochemical and Physiological Effects:
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been shown to inhibit the growth of FLT3-mutated AML cells in vitro and in vivo. In addition, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been shown to induce apoptosis in these cells. In clinical trials, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been well-tolerated and has shown promising results as a treatment for relapsed or refractory AML patients with FLT3 mutations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine is that it specifically targets FLT3, which is commonly mutated in AML patients. This makes it a potentially effective treatment for this disease. However, one limitation of 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine is that it may not be effective in patients with other types of leukemia or cancers that do not involve FLT3 mutations.
Orientations Futures
There are several potential future directions for research involving 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine. One direction is to investigate its potential as a combination therapy with other drugs for AML patients. Another direction is to study its potential as a treatment for other types of FLT3-mutated cancers. Additionally, further research is needed to better understand the mechanisms of resistance to 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine and to develop strategies to overcome this resistance.
Méthodes De Synthèse
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine is synthesized through a multi-step process that involves the reaction of 6-chloro-2-aminopyrimidine with 2-(1H-indol-2-yl)ethylamine. The resulting intermediate is then reacted with cyanamide and ammonium chloride to form the final product.
Applications De Recherche Scientifique
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been extensively studied in preclinical and clinical trials for its potential as a treatment for AML. In preclinical studies, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been shown to inhibit the growth of FLT3-mutated AML cells and induce apoptosis. In clinical trials, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has shown promise as a treatment for relapsed or refractory AML patients with FLT3 mutations.
Propriétés
IUPAC Name |
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6/c15-12-11(16)13(21-14(17)20-12)18-6-5-9-7-8-3-1-2-4-10(8)19-9/h1-4,7,19H,5-6,16H2,(H3,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENFUSSTUSPUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCNC3=C(C(=NC(=N3)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[1-(4-phenyl-1,3-thiazol-2-yl)ethylamino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7433708.png)
![[4-[[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]methyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B7433711.png)
![2-[(5-Bromo-2-methoxyphenyl)methyl]-3-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7433716.png)

![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)


![6-chloro-4-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433778.png)
![3,4-dimethoxy-N-[3-(2-methylpyrimidin-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B7433786.png)

![1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol](/img/structure/B7433792.png)
![5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)